molecular formula C14H12ClNO2 B3056877 2-Amino-5-chlorophenyl-4'-methoxybenzophenone CAS No. 7497-59-8

2-Amino-5-chlorophenyl-4'-methoxybenzophenone

Cat. No.: B3056877
CAS No.: 7497-59-8
M. Wt: 261.7 g/mol
InChI Key: NRIUXRXDBVAPGT-UHFFFAOYSA-N
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Description

2-Amino-5-chlorophenyl-4'-methoxybenzophenone is a benzophenone derivative featuring an amino (-NH₂) group at the 2-position, a chloro (-Cl) substituent at the 5-position on one aromatic ring, and a methoxy (-OCH₃) group at the 4'-position on the second aromatic ring. Its molecular formula is C₁₄H₁₁ClNO₂, with a molecular weight of 268.70 g/mol (estimated). This compound is synthesized via condensation reactions involving intermediates such as 3-(p-methoxyphenyl)-5-chloroanthranil .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-amino-5-chlorophenyl)phenyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-24-15-9-6-13(7-10-15)20(23)17-5-3-2-4-16(17)18-12-14(21)8-11-19(18)22/h2-12H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCJSAFKKKQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703372
Record name (2'-Amino-5'-chloro[1,1'-biphenyl]-2-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-59-8
Record name (2'-Amino-5'-chloro[1,1'-biphenyl]-2-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorophenyl-4’-methoxybenzophenone typically involves the condensation of 2-amino-5-chlorobenzophenone with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorophenyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis
The compound is primarily recognized for its utility as an intermediate in the synthesis of various therapeutic agents. It plays a crucial role in the preparation of benzodiazepine derivatives , which are widely used for their anxiolytic, sedative, and muscle relaxant properties. Specifically, it is involved in the synthesis of compounds like 5-phenyl-1,4-benzodiazepin-2-ones and 4-oxides , which exhibit significant pharmacological activities .

Case Study: Synthesis of Benzodiazepines
A notable study highlights the synthesis of therapeutically valuable benzodiazepines using 2-amino-5-chlorophenyl-4'-methoxybenzophenone as a starting material. The methodology involves the reaction of this compound with various amines to yield substituted benzodiazepines. This approach not only enhances the efficiency of drug development but also allows for the exploration of new derivatives with improved efficacy and safety profiles .

Cosmetic Applications

Use in Sunscreens and UV Filters
Due to its ability to absorb ultraviolet (UV) light, this compound is considered for incorporation into cosmetic formulations, particularly sunscreens . Its chemical structure enables it to provide effective UV protection, which is essential for skin health and preventing photoaging .

Regulatory Considerations
The use of this compound in cosmetics is subject to regulatory scrutiny due to its classification as a potentially harmful substance. The European Union's regulations require thorough safety assessments for substances classified as CMR (Carcinogenic, Mutagenic, or Reproductive toxic) before they can be used in cosmetic products . Ongoing research aims to establish safe usage levels and explore alternatives that can mitigate any associated risks.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorophenyl-4’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties
2-Amino-5-chlorophenyl-4'-methoxybenzophenone -NH₂ (2), -Cl (5), -OCH₃ (4') C₁₄H₁₁ClNO₂ Intermediate in drug synthesis
4-Chloro-4'-methoxybenzophenone -Cl (4), -OCH₃ (4') C₁₄H₁₁ClO₂ Pharmaceutical intermediate (e.g., Fenofibrate)
2-Amino-5-nitro-2'-chlorobenzophenone -NH₂ (2), -NO₂ (5), -Cl (2') C₁₃H₉ClN₂O₃ Nitro group enhances reactivity
2-Amino-5-(methyloxy)phenylmethanone -NH₂ (2), -OCH₃ (5), -Cl (4) C₁₄H₁₂ClNO₂ Altered solubility due to methoxy position
p-Chloro-p'-methoxybenzophenone -Cl (para), -OCH₃ (para') C₁₄H₁₁ClO₂ High-yield synthesis via Friedel-Crafts (64%)
Key Observations:
  • Substituent Position: The 5-chloro and 4'-methoxy arrangement in the target compound contrasts with analogues like 2-Amino-5-(methyloxy)phenylmethanone, where the methoxy is on the amino-substituted ring. This positional difference may influence electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro) and steric interactions .
  • Functional Group Diversity: Nitro-substituted analogues (e.g., 2-Amino-5-nitro-2'-chlorobenzophenone) exhibit higher reactivity in reduction or substitution reactions compared to the chloro-methoxy derivative .
Physicochemical Data:
Property This compound 4-Chloro-4'-methoxybenzophenone 2-Amino-5-nitro-2'-chlorobenzophenone
Melting Point Not reported 127°C Not reported
Solubility Likely polar aprotic solvents (e.g., DMSO) Soluble in ethanol Low solubility due to nitro group
UV Absorption Expected π→π* transitions (250–300 nm) Charge transfer in polar solvents Enhanced absorbance from nitro group

Biological Activity

2-Amino-5-chlorophenyl-4'-methoxybenzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows for various interactions with biological systems, making it a subject of interest for researchers investigating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H13_{13}ClN1_{1}O2_{2}
  • Molecular Weight : 274.72 g/mol
  • CAS Number : 7497-59-8

The presence of both amino and methoxy groups on the phenyl rings contributes to its biological activity, influencing its solubility and interaction with biological targets.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound itself is limited.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be relevant in the context of drug design for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

Several studies have investigated the cytotoxic effects of related compounds, providing insights into the potential efficacy of this compound:

CompoundCell LineIC50_{50} (µg/mL)Mechanism
Compound A MCF-75.36Induces apoptosis
Compound B HepG23.13Cell cycle arrest in S phase
This compound MCF-7/HepG2TBDTBD

Note: Values for this compound remain to be determined through specific experimental studies.

The proposed mechanisms through which this compound exhibits its biological effects include:

  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Research indicates that treatment with this compound may lead to significant cell cycle arrest at critical phases (e.g., G2/M phase), preventing cancer cell proliferation.
  • Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways relevant to cancer cell survival and proliferation.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Amino-5-chlorophenyl-4'-methoxybenzophenone?

Answer:
The synthesis typically involves multi-step functionalization of benzophenone derivatives. Key steps include:

  • Friedel-Crafts acylation to introduce the methoxybenzophenone scaffold.
  • Selective chlorination at the 5-position using electrophilic substitution (e.g., Cl2/FeCl3).
  • Amination via nucleophilic aromatic substitution (SNAr) with NH3 under high-temperature conditions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
    Table 1: Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationAlCl3, 80°C, 12h6595
ChlorinationCl2, FeCl3, 0°C7290
AminationNH3, 150°C, 24h5892

Basic: What analytical techniques are critical for confirming the molecular structure?

Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX ) resolves bond lengths/angles (e.g., C-Cl: ~1.74 Å, C-OCH3: ~1.43 Å).
  • Spectroscopy :
    • FT-IR : Confirm amine (-NH2, ~3400 cm<sup>−1</sup>), carbonyl (C=O, ~1650 cm<sup>−1</sup>), and methoxy (C-O, ~1250 cm<sup>−1</sup>) groups .
    • NMR : <sup>1</sup>H NMR (DMSO-d6) shows aromatic protons (δ 6.8–7.4 ppm), NH2 (δ 5.2 ppm, broad), and OCH3 (δ 3.8 ppm) .

Basic: How should solubility and stability be evaluated for this compound?

Answer:

  • Solubility screening : Test in polar (DMSO, methanol) and non-polar (toluene) solvents. Typical solubility: >50 mg/mL in DMSO .
  • Stability :
    • Thermal : TGA analysis (decomposition onset ~200°C).
    • Photostability : UV-Vis monitoring under light (λ = 254 nm) for 72h. Degradation <5% in amber vials .

Advanced: How can conflicting NMR and crystallography data be resolved during structural validation?

Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

  • Variable-temperature NMR : Identify conformational changes (e.g., NH2 proton exchange broadening at 25°C vs. −40°C).
  • Hirshfeld surface analysis (via CrystalExplorer): Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) influencing crystallographic data .
  • DFT calculations : Compare experimental and computed NMR shifts (B3LYP/6-311+G(d,p)) to validate resonance assignments .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:
The amino and chloro groups enable diverse transformations:

  • Buchwald-Hartwig amination : Pd(OAc)2/Xantphos catalyzes aryl-Cl substitution with amines (TOF up to 120 h<sup>−1</sup>).
  • Suzuki-Miyaura coupling : Requires Cl→B(OH)2 conversion via Miyaura borylation (Pd(dppf)Cl2, KOAc, 80°C) .
    Note : Steric hindrance from the methoxy group may reduce catalytic efficiency (e.g., 10–15% lower yield vs. non-methoxy analogs).

Advanced: How can computational modeling predict its photophysical properties?

Answer:

  • TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to predict λmax (e.g., 290–310 nm for π→π* transitions).
  • Charge-transfer analysis : Natural Bond Orbital (NBO) analysis identifies electron density shifts between amino and carbonyl groups .
    Table 2: Predicted vs. Experimental λmax
Methodλmax (nm)Oscillator Strength
TD-DFT3050.85
Experimental298

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Answer:
Common issues stem from:

  • Incomplete chlorination : Monitor via GC-MS for byproducts (e.g., dichlorinated isomers).
  • Amination side reactions : Use excess NH3 (3 eq.) and anhydrous conditions to suppress hydrolysis .
  • Crystallization optimization : Seed crystals and control cooling rate (1°C/min) to avoid polymorphism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chlorophenyl-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chlorophenyl-4'-methoxybenzophenone

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